molecular formula C8H5F4NO2 B6296650 2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 120934-08-9

2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B6296650
CAS No.: 120934-08-9
M. Wt: 223.12 g/mol
InChI Key: WGPHOAZZFWXVLH-UHFFFAOYSA-N
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Description

2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is a fluorinated heterocyclic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with fluorinating agents under controlled conditions. One common method involves the use of fluorine gas or other fluorinating reagents in the presence of a catalyst to introduce the fluorine atoms into the benzodioxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine stands out due to its specific arrangement of fluorine atoms and the benzodioxane ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2,2,3,6-tetrafluoro-3H-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-3-1-5-6(2-4(3)13)15-8(11,12)7(10)14-5/h1-2,7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPHOAZZFWXVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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